![molecular formula C7H7N3O B2498778 6-甲基-3,6-二氢-4H-吡咯并[3,4-d]嘧啶-4-酮 CAS No. 2174001-96-6](/img/no-structure.png)

6-甲基-3,6-二氢-4H-吡咯并[3,4-d]嘧啶-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

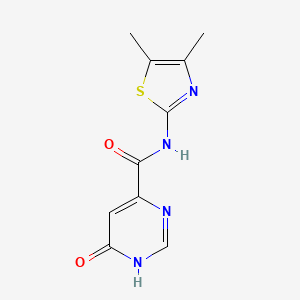

6-Methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one is a nitrogen-containing heterocyclic compound . It belongs to the class of compounds known as pyrrolopyrazines, which contain a pyrrole and a pyrazine ring . These compounds have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Synthesis Analysis

The synthesis of pyrrolopyrimidine derivatives involves the use of microwave techniques . The chemical structure of the synthesized pyrrolopyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis

The molecular weight of 6-Methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one is 149.15 . Its IUPAC name is 6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one .Chemical Reactions Analysis

The reaction of pyrrolopyrimidine derivatives was carried out at room temperature until the initial product was completely converted .Physical And Chemical Properties Analysis

6-Methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one is a solid compound .科学研究应用

Anticoagulant Activity

This compound has been used in the design and synthesis of new hybrid derivatives that act as potential dual inhibitors of blood coagulation factors Xa and XIa . These factors play a key role in the blood coagulation cascade, and their inhibition can suppress thrombosis with a limited contribution to normal hemostasis .

Antitumor Activity

The heterocyclic fragment of this compound is a well-known pharmacophore. Among its functional derivatives, compounds with antitumor activity have been found .

Antimicrobial Activity

Functional derivatives of this compound have also been found to have antimicrobial activity .

Antifungal Activity

Some derivatives of this compound have demonstrated antifungal properties .

Antiviral Activity

Certain derivatives of this compound have been found to possess antiviral activity .

Antioxidant Activity

The compound 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyrrolo[3,4-d]pyrimidin-4-one (DDMP), which is usually formed in the Maillard reaction, contributes to the antioxidant properties of Maillard reaction intermediates .

Anti-inflammatory Activity

Some derivatives of this compound have been found to have anti-inflammatory activity .

Anticancer Activity

In a study, a newly synthesized pyrrolo[2,3-d]pyrimidine derivative containing chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 was tested in vitro against seven selected human cancer cell lines . Some of these compounds showed promising cytotoxic effects .

安全和危害

作用机制

Target of Action

Similar pyrrolo[3,2-d]pyrimidine derivatives have been studied for their inhibitory effects on certain enzymes and proteins .

Mode of Action

It’s plausible that it interacts with its targets in a manner similar to other pyrrolo[3,2-d]pyrimidine derivatives, which often bind to their targets and inhibit their function .

Biochemical Pathways

Similar compounds have been shown to affect various cellular processes, including cell cycle progression and apoptosis .

Pharmacokinetics

Similar compounds have been reported to have excellent in vitro and in vivo pharmacokinetics properties in multiple species including humans .

Result of Action

Similar compounds have been shown to induce cell cycle arrest and apoptosis in certain cancer cell lines .

Action Environment

Similar compounds have been synthesized using environmentally friendly, time-saving microwave-assisted conditions .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-Methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one involves the condensation of 2-amino-4,6-dimethylpyrimidine with ethyl acetoacetate followed by cyclization and subsequent dehydration.", "Starting Materials": [ "2-amino-4,6-dimethylpyrimidine", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "magnesium sulfate", "chloroform", "methanol" ], "Reaction": [ "Step 1: Dissolve 2-amino-4,6-dimethylpyrimidine in chloroform and add ethyl acetoacetate. Add sodium ethoxide and reflux for 4 hours.", "Step 2: Cool the reaction mixture and add acetic anhydride. Reflux for 1 hour.", "Step 3: Add sulfuric acid and reflux for 2 hours.", "Step 4: Cool the reaction mixture and add sodium bicarbonate. Extract with chloroform and dry over magnesium sulfate.", "Step 5: Concentrate the chloroform solution and recrystallize the product from methanol." ] } | |

CAS 编号 |

2174001-96-6 |

分子式 |

C7H7N3O |

分子量 |

149.153 |

IUPAC 名称 |

6-methyl-3H-pyrrolo[3,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C7H7N3O/c1-10-2-5-6(3-10)8-4-9-7(5)11/h2-4H,1H3,(H,8,9,11) |

InChI 键 |

LQNNNEDOTYMFBK-UHFFFAOYSA-N |

SMILES |

CN1C=C2C(=C1)N=CNC2=O |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{Bicyclo[2.2.1]heptan-2-yl}acetamide](/img/structure/B2498698.png)

![4-{2-Methyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2498701.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B2498702.png)

![[2-[(3-Ethoxycarbonyl-4-thiophen-2-ylthiophen-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2498706.png)

![2-(3,5-dimethylphenyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2498708.png)

![2-(5-{[2-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2498710.png)

![1-[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2498713.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-chlorophenyl)butanamide](/img/structure/B2498714.png)

![Diethyl 5-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2498718.png)